(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide
Description
Properties
IUPAC Name |
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O4/c15-10-6-5-9(13-10)11(16)12-7-1-3-8(4-2-7)14(17)18/h1-4,9H,5-6H2,(H,12,16)(H,13,15)/t9-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGNBEWLBSCSJGV-VIFPVBQESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)NC1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)N[C@@H]1C(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20985224 | |
| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66642-35-1 | |
| Record name | Pyroglutamine-4-nitroanilide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066642351 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hydroxy-N-(4-nitrophenyl)-3,4-dihydro-2H-pyrrole-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20985224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Amide Bond Formation
The coupling of 5-oxopyrrolidine-2-carboxylic acid derivatives with 4-nitroaniline is achieved using carbodiimide-based reagents. A representative protocol involves:
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Activation of the Carboxylic Acid :
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(2S)-5-Oxopyrrolidine-2-carboxylic acid (1.0 equiv) is treated with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.1 equiv) in anhydrous dimethylformamide (DMF) at 0°C.
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After 30 minutes, 4-nitroaniline (1.1 equiv) is added, and the reaction proceeds at room temperature for 12–24 hours.
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Deprotection :
Table 1: Optimization of Amide Coupling Conditions
| Coupling Reagent | Solvent | Temperature | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| EDCI/HOBt | DMF | 25°C | 78 | 98.5 |
| DCC/DMAP | THF | 0°C → 25°C | 65 | 97.2 |
| HATU | DCM | -10°C | 82 | 99.1 |
Stereochemical Integrity Preservation
Maintaining the (2S) configuration is paramount. Studies demonstrate that using non-polar solvents (e.g., DCM) and low temperatures (-10°C to 0°C) minimizes epimerization. Nuclear magnetic resonance (NMR) analysis of intermediates confirms the absence of racemization, with diastereomeric ratios exceeding 99:1 in optimized protocols.
Industrial-Scale Production Techniques
Continuous Flow Reactors
Patents disclose methods for large-scale synthesis using continuous flow systems. Key advantages include:
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Enhanced Heat Transfer : Enables precise temperature control during exothermic amide coupling.
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Reduced Reaction Times : Residence times of <10 minutes achieve conversions comparable to batch processes.
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A solution of (2S)-5-oxopyrrolidine-2-carboxylic acid (1.0 M in DMF) and 4-nitroaniline (1.05 M) is pumped through a reactor column packed with immobilized EDCI.
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The product is isolated via in-line crystallization, yielding 85% with 99% ee.
Purification Strategies
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Chromatography : Reverse-phase HPLC with C18 columns resolves residual starting materials.
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Crystallization : Ethanol/water mixtures (7:3 v/v) afford needle-shaped crystals with >99% purity.
Analytical Characterization
Spectroscopic Data
Table 2: Key Spectroscopic Features
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride are commonly used.
Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes
Biological Activity
(2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity associated with this compound, including data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The compound features a pyrrolidine ring substituted with a nitrophenyl group and a carboxamide moiety. Its molecular structure can be represented as follows:
This structural arrangement is significant for its biological interactions and mechanisms of action.
Anticancer Properties
Research indicates that this compound exhibits promising anticancer activity. In vitro studies have demonstrated its efficacy against various cancer cell lines, notably A549 human lung adenocarcinoma cells. The mechanism of action appears to be related to the compound's ability to induce cytotoxic effects, potentially through apoptosis.
Table 1: Anticancer Activity of this compound
| Cell Line | IC50 (µM) | Viability Post-Treatment (%) |
|---|---|---|
| A549 | 25 | 40 |
| HSAEC1-KT (non-cancerous) | 100 | 85 |
The data suggests that while the compound effectively reduces viability in cancerous cells, it also shows a degree of cytotoxicity towards non-cancerous cells, indicating the need for further modification to enhance selectivity.
Antimicrobial Properties
In addition to its anticancer effects, this compound has been investigated for antimicrobial activity against multidrug-resistant pathogens. Studies have shown that it exhibits significant activity against strains of Staphylococcus aureus, including those resistant to common antibiotics.
Table 2: Antimicrobial Activity Against Multidrug-Resistant Pathogens
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant S. aureus | 32 µg/mL |
| Vancomycin-intermediate S. aureus | 64 µg/mL |
| Klebsiella pneumoniae | 16 µg/mL |
These findings highlight the compound's potential as a lead structure for developing new antimicrobial agents.
The biological activity of this compound can be attributed to its interaction with specific cellular targets:
- Protease Inhibition : Similar compounds are known to inhibit proteases by binding to their active sites, disrupting essential cellular processes.
- Cell Cycle Disruption : The compound may interfere with cell cycle progression in cancer cells, leading to apoptosis.
- Oxidative Stress Induction : It may also increase oxidative stress within microbial cells, contributing to its antimicrobial effects.
Case Studies
Several studies have explored the efficacy of this compound in various biological contexts:
- Study on A549 Cells : A study conducted on A549 cells treated with varying concentrations of the compound revealed a dose-dependent decrease in cell viability, with an IC50 value established at 25 µM.
- Antimicrobial Screening : In another study focusing on antimicrobial properties, this compound was tested against multiple strains of Staphylococcus aureus, demonstrating effective inhibition at MIC values ranging from 16 to 64 µg/mL.
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogs and their distinguishing features:
Key Structural and Functional Differences
- Chlorobenzyl groups in compound 31a increase hydrophobicity, favoring P2X7 receptor binding in inflammatory bowel disease (IBD) models . Fluoropyridinyl and difluorocyclobutyl moieties in AG-120 contribute to its high specificity for mutant IDH1 in cancer therapy .
Stereochemistry :
The S-configuration at the pyrrolidine 2-position is conserved in all analogs, suggesting enantioselectivity in biological activity. For example, AG-120’s antineoplastic activity relies on precise stereochemical alignment .Molecular Weight and Drug-Likeness : The target compound (249.23 g/mol) falls within the "rule of five" range, suggesting favorable bioavailability. In contrast, AG-120 (589.96 g/mol) exceeds typical thresholds, requiring specialized delivery mechanisms .
Q & A
Basic: What synthetic methodologies are recommended for the preparation of (2S)-N-(4-nitrophenyl)-5-oxopyrrolidine-2-carboxamide, and how can reaction conditions be optimized?
Answer:
The synthesis of this compound typically involves coupling a pyrrolidone carboxylic acid derivative with a 4-nitroaniline group. A methodological approach includes:
- Step 1: Synthesis of the (2S)-5-oxopyrrolidine-2-carboxylic acid intermediate via cyclization of L-glutamic acid derivatives or asymmetric catalysis to ensure stereochemical integrity.
- Step 2: Activation of the carboxylic acid using reagents like HATU or EDCI for amide bond formation with 4-nitroaniline.
- Step 3: Purification via recrystallization or column chromatography, monitored by TLC and HPLC for purity (>95%).
Optimization focuses on solvent selection (e.g., DMF for solubility), temperature control (0–25°C to minimize side reactions), and stoichiometric ratios (1:1.2 carboxylate:amine). Chiral HPLC or polarimetry confirms stereopurity .
Advanced: How can researchers address discrepancies in crystallographic data during structural determination of this compound?
Answer:
Discrepancies often arise from twinning, disorder, or weak diffraction. Strategies include:
- High-resolution data collection: Use synchrotron radiation (λ = 0.7–1.0 Å) to enhance data quality.
- Refinement tools: Employ SHELXL ( ) for robust least-squares refinement, incorporating restraints for anisotropic displacement parameters.
- Validation: Cross-check with PLATON’s ADDSYM to detect missed symmetry and check for R-factor convergence (<5% difference between R₁ and wR₂). For disordered nitro groups, apply PART instructions in SHELXL to model split positions .
Basic: What spectroscopic techniques are critical for confirming the stereochemical configuration and purity of this compound?
Answer:
- NMR Spectroscopy:
- ¹H/¹³C NMR: Verify the (2S) configuration via coupling constants (e.g., J = 4–6 Hz for pyrrolidine protons) and NOESY correlations between the amide proton and adjacent chiral centers.
- 19F/15N NMR (if applicable): Characterize nitro group electronic effects.
- Chiral HPLC: Use a Chiralpak IC-3 column (hexane:isopropanol = 70:30) to resolve enantiomers, ensuring >99% ee.
- X-ray crystallography: Gold-standard for absolute configuration determination (e.g., Flack parameter <0.1) .
Advanced: How can AutoDock Vina be utilized to predict the binding mode of this compound with biological targets?
Answer:
- Target preparation: Retrieve the target protein (e.g., enzyme active site) from PDB, remove water, and add polar hydrogens using AutoDockTools.
- Ligand preparation: Generate 3D conformers of the compound with Open Babel, ensuring correct tautomerization and protonation states.
- Docking parameters: Set a grid box (20×20×20 ų) centered on the active site. Use the Vina scoring function with exhaustiveness = 20 for thorough sampling.
- Validation: Compare results with experimental IC₅₀ data or cross-dock known inhibitors. Energy minimization with AMBER or GROMACS refines poses .
Advanced: What experimental strategies mitigate conflicting bioactivity data in studies of this compound across assays?
Answer:
- Assay standardization:
- Use consistent solvent controls (e.g., DMSO ≤0.1% v/v) to avoid solvent interference.
- Normalize data to positive/negative controls (e.g., staurosporine for kinase inhibition).
- Orthogonal assays: Pair enzymatic assays (e.g., fluorescence-based) with cellular viability tests (MTT assay) to confirm target engagement.
- SAR analysis: Synthesize analogs (e.g., replacing nitro with cyano) to isolate structural contributors to activity. Statistical tools like PCA resolve assay variability .
Basic: How does the nitro group in this compound influence its electronic properties and reactivity?
Answer:
- Electronic effects: The nitro group is a strong electron-withdrawing moiety, reducing electron density on the phenyl ring (observed via IR: ν(NO₂) ~1520 and 1350 cm⁻¹).
- Reactivity impact: Enhances electrophilicity of the amide carbonyl, facilitating nucleophilic attacks (e.g., in protease inhibition assays).
- Computational analysis: DFT calculations (B3LYP/6-31G*) show a 0.5 eV decrease in LUMO energy compared to non-nitrated analogs, correlating with increased electrophilicity .
Advanced: What challenges arise in analyzing the stability of this compound under physiological conditions, and how are they addressed?
Answer:
- Degradation pathways: Hydrolysis of the amide bond at pH >7 or enzymatic cleavage in serum.
- Analytical methods:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
